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5-Chloro-8-fluoroquinazolin-2-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of 5-Chloro-8-fluoroquinazolin-2-amine
Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of 5-Chloro-8-fluoroquinazolin-2-amine
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
The compound 5-chloro-8-fluoroquinazolin-2-amine (CAS 2407068-18-0) represents a highly lipophilic, di-halogenated building block characteristic of privileged quinazoline-based kinase inhibitors[1]. The quinazoline scaffold is the structural foundation for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and afatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) and related oncogenic pathways[2].
When transitioning a novel quinazoline derivative like 5-chloro-8-fluoroquinazolin-2-amine from in vitro biochemical assays to in vivo murine models, researchers face two primary pharmacokinetic (PK) hurdles:
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Aqueous Insolubility: The addition of chlorine and fluorine atoms to the quinazoline core significantly increases lipophilicity (LogP). Without a highly optimized vehicle, the compound will precipitate in the gastric fluid, leading to erratic absorption and high intra-subject variability[3].
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Active Efflux at the Blood-Brain Barrier (BBB): Quinazoline derivatives are well-documented substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[4]. This active efflux severely limits central nervous system (CNS) penetration, necessitating specific tissue sampling protocols to accurately calculate the brain-to-plasma (B/P) ratio[4].
This application note provides a self-validating, step-by-step in vivo methodology designed to overcome these physicochemical barriers, ensuring reproducible systemic exposure and accurate pharmacodynamic (PD) modeling.
Pharmacokinetic Profile of Halogenated Quinazolines
To establish a baseline for experimental design, we must look at the established PK parameters of structurally analogous quinazoline inhibitors. The table below summarizes the expected in vivo behavior of an optimized quinazoline formulation administered via oral gavage (PO) or intravenous (IV) routes in murine models[3][5][6].
Table 1: Expected In Vivo PK Parameters for Quinazoline Derivatives (Mice)
| Parameter | Route | Dose (mg/kg) | Expected Range | Biological Causality |
| Tmax | PO | 10 - 25 | 1.0 - 2.0 h | Slow gastric emptying and lipophilic absorption kinetics[5]. |
| Cmax | PO | 10 | 0.8 - 1.5 µM | Highly dependent on the solubilizing capacity of the formulation[5]. |
| Half-life (T1/2) | IV / PO | 10 - 50 | 2.5 - 4.0 h | Rapid hepatic clearance via cytochrome P450 enzymes[3][5]. |
| Bioavailability (F%) | PO | 10 - 25 | 30% - 55% | First-pass metabolism and limited intestinal permeability[3]. |
| B/P Ratio | PO | 25 | < 0.15 | Restricted by ABCB1/ABCG2-mediated active efflux at the BBB[4]. |
Pathway Modulation and Target Engagement
Quinazoline-2-amines act as ATP-competitive inhibitors. By binding to the hinge region of the kinase domain, they prevent auto-phosphorylation and the subsequent activation of downstream survival cascades, such as the PI3K/AKT and RAS/MAPK pathways[7][8].
Fig 1: Mechanism of action for quinazoline-based kinase inhibitors blocking downstream survival pathways.
Detailed Experimental Protocols
The following protocols are engineered as self-validating systems. Quality control steps are embedded within the workflow to ensure that formulation failures do not confound in vivo biological readouts.
Protocol A: Preparation of the Dosing Formulation
Due to the hydrophobicity of 5-chloro-8-fluoroquinazolin-2-amine, standard saline will result in suspension failure. We utilize a validated co-solvent system (10% DMSO, 35% Propylene Glycol, 5% Ethanol, and 50% Saline) which has been proven effective for delivering lipophilic quinazolines like gefitinib in vivo[4].
Materials:
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5-chloro-8-fluoroquinazolin-2-amine (Powder, >98% purity)
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Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Propylene Glycol (PG)
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Ethanol (EtOH, absolute)
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0.9% Sterile Saline
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of 5-chloro-8-fluoroquinazolin-2-amine powder into a sterile glass vial. Calculation: For a 25 mg/kg dose in a 20 g mouse (dosing volume 10 mL/kg), the target concentration is 2.5 mg/mL.
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Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 2 minutes. The solution must be completely clear. Causality Check: If particulates remain, the compound has degraded or is impure; do not proceed.
-
Co-solvent Addition: Add Propylene Glycol (35% of final volume) and Ethanol (5% of final volume). Vortex for 1 minute.
-
Aqueous Phase Integration: Slowly add 0.9% Saline (50% of final volume) dropwise while continuously vortexing to prevent localized precipitation.
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Validation: Sonicate the final formulation in a water bath at 37°C for 10 minutes. The formulation must be prepared fresh on the day of the experiment to prevent long-term precipitation[4].
Protocol B: In Vivo Pharmacokinetic Dosing and Sampling
This protocol outlines the procedure for determining plasma exposure and brain penetrance in Wild-Type (WT) mice[4].
Step-by-Step Procedure:
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Animal Preparation: Fast adult male mice (e.g., FVB or C57BL/6, 20-25g) for 4 hours prior to dosing to standardize gastric absorption.
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Administration: Administer the formulated 5-chloro-8-fluoroquinazolin-2-amine via oral gavage (PO) at a dose of 25 mg/kg using a sterile stainless-steel gavage needle.
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Blood Sampling: At designated time points (15, 30, 60, 90, 120, and 240 min post-dose), euthanize mice (n=4 per time point) via CO2 asphyxiation. Immediately collect blood via cardiac puncture into heparinized tubes[4].
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Plasma Isolation: Centrifuge the blood at 3000 rpm for 10 min at 4°C. Transfer the plasma supernatant to a fresh cryovial and snap-freeze in liquid nitrogen.
-
Brain Tissue Extraction: Immediately remove the whole brain from the skull. Rinse with cold saline to remove surface blood, blot dry, weigh, and flash-freeze in liquid nitrogen[4].
-
Storage: Store all samples at −80°C until LC-MS/MS analysis.
Protocol C: Xenograft Tumor Efficacy Model
To evaluate the in vivo anti-tumor efficacy of the compound, a multiple-dose regimen is employed in immunocompromised mice bearing subcutaneous tumors[9].
Step-by-Step Procedure:
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Tumor Implantation: Inject 5 × 10⁶ target cancer cells (e.g., EGFR-mutant NSCLC cells) suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of athymic nude mice (nu/nu)[9].
-
Randomization: Monitor tumor growth using a digital caliper. When tumors reach an average volume of ~100-150 mm³ (calculated as V=(L×W2)/2 ), randomize mice into vehicle control and treatment groups (n=8/group)[10].
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Dosing Regimen: Administer 5-chloro-8-fluoroquinazolin-2-amine (30 - 55 mg/kg/day) or vehicle control via oral gavage once daily for 15 consecutive days[9].
-
Monitoring: Measure tumor volume and body weight every 3 days. A body weight loss of >20% indicates severe compound toxicity, triggering mandatory humane endpoints.
Experimental Workflow Visualization
The following diagram maps the critical path from formulation to data acquisition, highlighting the integrated nature of the PK evaluation.
Fig 2: Preclinical in vivo pharmacokinetic workflow for lipophilic quinazoline derivatives.
References
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Agarwal, S., et al. "Distribution of Gefitinib to the Brain Is Limited by P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2)-Mediated Active Efflux." Journal of Pharmacology and Experimental Therapeutics, National Institutes of Health (NIH). Available at:[Link]
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Diao, L., et al. "Delivery of gefitinib with an immunostimulatory nanocarrier improves therapeutic efficacy in lung cancer." Translational Lung Cancer Research, AME Publishing Company. Available at:[Link]
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Zhu, J., et al. "Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]
-
Joginapally, B.R., et al. "An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer." Biosciences Biotechnology Research Asia. Available at:[Link]
-
Li, Y., et al. "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κB inhibitors." Arabian Journal of Chemistry, Elsevier. Available at:[Link]
-
BPR1K871 Study Group. "Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation." Oncotarget, National Institutes of Health (NIH). Available at:[Link]
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Mellinghoff, I.K., et al. "Demonstration of the equivalent pharmacokinetic/pharmacodynamic dosing strategy in a multiple-dose study of gefitinib." Molecular Cancer Therapeutics, AACR Journals. Available at:[Link]
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Jasiński, M., et al. "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Frontiers in Pharmacology. Available at:[Link]
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El-Zahabi, M.A., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." Pharmaceuticals, MDPI. Available at:[Link]
-
Wang, X., et al. "Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Sources
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Distribution of Gefitinib to the Brain Is Limited by P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2)-Mediated Active Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Delivery of gefitinib with an immunostimulatory nanocarrier improves therapeutic efficacy in lung cancer - Diao - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Notes & Optimization
Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-8-fluoroquinazolin-2-amine Substitution
Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-8-fluoroquinazolin-2-amine Substitution
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and synthetic challenges associated with the functionalization of 5-chloro-8-fluoroquinazolin-2-amine .
Substituting at the C5 position of the quinazoline core is notoriously difficult. This guide provides the theoretical grounding, quantitative data, and self-validating protocols necessary to successfully execute Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) on this sterically hindered scaffold.
Core Mechanistic Challenges: The "Peri-Effect"
Before troubleshooting, it is critical to understand why this molecule resists standard substitution:
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Peri-Steric Hindrance: The C5-chloro group is situated in the peri-position relative to the C4-hydrogen. During cross-coupling, the bulky Palladium(II) intermediate experiences a severe steric clash with the C4-H. This spatial crowding drastically impedes both oxidative addition and the subsequent reductive elimination steps .
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Electronic Modulation: The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect, making the quinazoline ring highly electron-deficient. While this slightly accelerates oxidative addition into the C-Cl bond, it severely retards reductive elimination, often leading to protodehalogenation.
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Competitive Coordination: The unprotected exocyclic 2-amine can poison the Palladium catalyst or act as a competitive nucleophile, leading to off-target N-arylation.
Fig 1: Pd-catalyzed cross-coupling mechanism highlighting the C4-H peri-steric bottleneck.
Frequently Asked Questions (FAQs)
Q: Why is my standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalyst failing to yield the C5-substituted product? A: Standard phosphine ligands lack the steric bulk required to force the Pd(II) complex to undergo reductive elimination in the presence of the C4-H peri-interaction. Instead of coupling, the catalyst rests in the Pd(II) state until it decomposes or undergoes protodehalogenation. You must use bulky dialkylbiaryl phosphine ligands (like BrettPhos or tBuBrettPhos) which possess a large bite angle and extreme steric bulk to "push" the product off the metal center .
Q: Do I strictly need to protect the 2-amine before attempting a Buchwald-Hartwig coupling at the 5-position? A: Yes. The exocyclic 2-amine is a potent nucleophile and a chelating group. Leaving it unprotected will result in competitive N2-arylation and rapid catalyst death via the formation of stable, unreactive Pd-bis(amine) off-cycle complexes. Di-Boc protection is highly recommended to completely passivate this position and increase the molecule's solubility in organic solvents.
Q: Why am I seeing 8-fluoroquinazolin-2-amine in my LC-MS instead of my product? A: This is protodehalogenation. The 8-fluoro group makes the ring electron-poor, stabilizing the Pd(II)-aryl intermediate. If reductive elimination is too slow (due to insufficient ligand bulk) or if there are protic sources in your reaction (e.g., water, primary alcohols, or highly acidic amine protons), the Pd-aryl bond will be protonated, cleaving the Palladium and leaving a C5-H bond. Switch to strictly aprotic solvents (e.g., 1,4-Dioxane) and a bulkier ligand.
Troubleshooting Guide & Diagnostic Logic
Use the following decision tree and diagnostic table to identify and resolve your specific failure mode.
Fig 2: Diagnostic decision tree for troubleshooting 5-chloroquinazolin-2-amine substitution.
Quantitative Ligand Screening Data
To demonstrate the causality of ligand choice on overcoming the peri-steric hindrance, review the following standardized screening data for the amination of N,N-di-Boc-5-chloro-8-fluoroquinazolin-2-amine with morpholine (1.2 eq), NaOtBu (1.5 eq), in 1,4-Dioxane at 100 °C for 12 hours.
| Catalyst / Ligand System | Conversion (%) | Desired C5-Product Yield (%) | Protodehalogenation (%) | Primary Failure Mode |
| Pd(PPh₃)₄ | 12% | 0% | 5% | Failed oxidative addition; Catalyst death. |
| Pd₂dba₃ / XantPhos | 45% | 15% | 25% | Slow reductive elimination. |
| Pd₂dba₃ / XPhos | 100% | 35% | 60% | Severe protodehalogenation. |
| BrettPhos Pd G3 | 100% | 78% | 15% | Minor protodehalogenation. |
| tBuBrettPhos Pd G3 | 100% | 94% | <2% | Optimal. Extreme bulk forces elimination. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not proceed to Step 2 without validating Step 1.
Protocol A: Di-Boc Protection of 5-Chloro-8-fluoroquinazolin-2-amine
Causality: Passivates the 2-amine to prevent catalyst poisoning and increases organic solubility.
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Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-chloro-8-fluoroquinazolin-2-amine (10.0 mmol) in anhydrous THF (40 mL).
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Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) and N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq).
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Boc₂O Addition: Cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 25.0 mmol, 2.5 eq) dissolved in THF (10 mL) dropwise over 15 minutes.
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Reaction: Remove the ice bath and stir at room temperature for 16 hours.
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Validation Cue (Self-Validation): Monitor by LC-MS. The starting material (m/z [M+H]⁺ = 198.0) should completely disappear, replaced by a single peak corresponding to the di-Boc protected intermediate (m/z [M+H]⁺ = 398.1). Note: If a mono-Boc peak (m/z 298.1) persists, add 0.5 eq more Boc₂O and heat to 40 °C for 2 hours.
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Workup: Concentrate under reduced pressure, partition between EtOAc and 0.1 M HCl, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.
Protocol B: Optimized Buchwald-Hartwig Amination (C5-Substitution)
Causality: Utilizes a Generation 3 (G3) palladacycle precatalyst to ensure rapid generation of the active Pd(0) species, paired with tBuBrettPhos to force reductive elimination past the C4-H steric clash.
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Preparation (Glovebox Recommended): To an oven-dried vial equipped with a stir bar, add the di-Boc protected 5-chloro-8-fluoroquinazolin-2-amine (1.0 mmol), the desired amine nucleophile (1.2 mmol), and Sodium tert-butoxide (NaOtBu, 1.5 mmol).
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Catalyst Loading: Add tBuBrettPhos Pd G3 (0.05 mmol, 5 mol%). Do not substitute with G1 or G2 precatalysts, as the rapid activation of G3 is critical to outcompete dehalogenation.
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Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a Teflon-lined cap.
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Heating: Remove from the glovebox and heat the reaction block to 100 °C. Stir vigorously for 8 hours.
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Validation Cue (Self-Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. You should observe >95% conversion to the product mass. If the mass corresponding to the protodehalogenated side product (m/z [M+H]⁺ = 364.1) exceeds 10%, your Dioxane was likely wet.
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Workup & Deprotection: Filter the crude mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate. To remove the Boc groups and yield the final substituted 2-amine, treat the crude residue with 20% TFA in DCM for 2 hours at room temperature, then neutralize with saturated NaHCO₃.
References
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Ruiz-Castillo, P.; Buchwald, S. L. Chemical Reviews 2016, 116, 12564–12649. URL:[Link]
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A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. Journal of the American Chemical Society 2008, 130, 13552-13554. URL:[Link]
Reference Data & Comparative Studies
Scaffold Optimization in Kinase Inhibitor Discovery: 5-Chloro-8-Fluoroquinazolin-2-Amine vs. Traditional Quinazoline Derivatives
Scaffold Optimization in Kinase Inhibitor Discovery: 5-Chloro-8-Fluoroquinazolin-2-Amine vs. Traditional Quinazoline Derivatives
Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists Focus: Structure-Activity Relationship (SAR), Pharmacokinetics, and Assay Validation
Executive Summary
The quinazoline core is a privileged scaffold in modern oncology and immunology, serving as the structural backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs). However, first-generation scaffolds—such as unsubstituted quinazoline-2-amines and classical 4-anilinoquinazolines—often suffer from rapid oxidative metabolism and off-target toxicity.
Recent advancements in transition-metal-catalyzed cross-coupling have enabled the precise synthesis of multihalogenated heterocycles . Among these, 5-chloro-8-fluoroquinazolin-2-amine (5-C-8-F-QA) has emerged as a superior building block for next-generation ATP-competitive inhibitors. This guide objectively compares the biophysical and pharmacological performance of the 5-C-8-F-QA scaffold against traditional quinazoline derivatives, providing researchers with the mechanistic rationale and validated experimental workflows necessary to integrate this compound into fragment-based drug discovery (FBDD) pipelines.
Mechanistic Rationale: The Impact of Dual Halogenation
The strategic placement of halogens on the quinazoline ring fundamentally alters its electronic distribution, steric profile, and binding kinetics within the kinase ATP-binding pocket.
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The 2-Amine Moiety (Hinge Binder): Across all quinazoline-2-amine derivatives, the exocyclic nitrogen acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Methionine or Leucine residues) .
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The 5-Chloro Substitution (Steric Lock): The bulky chlorine atom at the C5 position induces a conformational restriction. This steric bulk forces the scaffold into an active dihedral orientation that fits snugly into the hydrophobic pocket adjacent to the gatekeeper residue. This prevents the molecule from adopting inactive conformations, thereby increasing target residence time and selectivity against off-target kinases like DYRK and CLK .
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The 8-Fluoro Substitution (Metabolic Shield): The C8 position of the quinazoline ring is a known metabolic hotspot, highly susceptible to cytochrome P450-mediated oxidation. The highly electronegative fluorine atom blocks this oxidation while simultaneously lowering the pKa of the adjacent ring nitrogens. This electronic shift enhances membrane permeability and dramatically increases the biological half-life of the compound.
Diagram: Logical relationship of 5-C-8-F-QA structural features interacting with the kinase ATP pocket.
Comparative Performance Data
To objectively evaluate the 5-C-8-F-QA scaffold, we must compare derivatized compounds utilizing this core against those built on baseline scaffolds. The data below synthesizes typical performance metrics observed in preclinical kinase profiling , .
Table 1: Pharmacological Comparison of Quinazoline Scaffolds
| Scaffold Core | Target Affinity (IC₅₀)* | Selectivity Window | Lipophilicity (LogP) | HLM Half-life (t₁/₂) | Primary Liability |
| Unsubstituted Quinazoline-2-amine | Moderate (100 - 500 nM) | Low (Pan-kinase activity) | 1.8 - 2.2 | < 20 min | Rapid clearance; poor selectivity. |
| 4-Anilinoquinazoline | High (1 - 10 nM) | Moderate (EGFR/HER2 focused) | 3.5 - 4.5 | 35 - 45 min | High lipophilicity; hERG toxicity. |
| 5-Chloro-8-fluoroquinazolin-2-amine | Very High (< 5 nM) | High (Gatekeeper dependent) | 2.8 - 3.2 | > 120 min | Requires complex cross-coupling synthesis. |
*Note: IC₅₀ values represent highly optimized derivatives of each respective core scaffold against their primary kinase targets.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of halogenated quinazolines requires stringent assay conditions. Halogenated heterocycles often exhibit intrinsic autofluorescence and poor aqueous solubility, which can generate false positives in standard biochemical assays.
Workflow 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: Standard fluorescence assays are vulnerable to interference from the intrinsic fluorescence of the quinazoline ring. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a 100 µs delay before reading the emission, short-lived background autofluorescence from the 5-C-8-F-QA compound decays completely, ensuring a high signal-to-noise ratio.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 5-C-8-F-QA derivative in 100% DMSO to a stock concentration of 10 mM. Causality: Halogenated scaffolds have low aqueous solubility; maintaining a high DMSO concentration initially prevents compound aggregation.
-
Assay Plate Setup: Dispense 100 nL of the compound (via acoustic dispensing) into a 384-well low-volume plate. Add 5 µL of the target kinase (e.g., GRK6 or CLK1) and 5 µL of the ULight-labeled peptide substrate.
-
Pre-Incubation: Incubate the mixture at room temperature for 30 minutes. Causality: Because the compound is an ATP-competitive inhibitor, pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before the competing ATP substrate is introduced.
-
Reaction Initiation: Add 5 µL of ultra-pure ATP (at the specific Kₘ of the kinase) to initiate the reaction. Incubate for 60 minutes.
-
Quench & Detection: Add 5 µL of EDTA (to chelate Mg²⁺ and halt kinase activity) alongside the Eu-labeled anti-phospho antibody.
-
Validation & Readout: Read the plate at 615 nm and 665 nm after a 100 µs delay.
-
Self-Validation System: Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, confirming a robust dynamic range.
-
Diagram: Sequential workflow of the TR-FRET kinase assay designed to eliminate autofluorescence.
Workflow 2: Human Liver Microsome (HLM) Stability Assay
Causality & Rationale: To prove that the 8-fluoro substitution successfully acts as a metabolic shield, the compound must be subjected to Phase I oxidative enzymes. The inclusion of an NADPH regenerating system is non-negotiable, as cytochrome P450 enzymes absolutely require this cofactor to drive oxidation.
Step-by-Step Methodology:
-
Matrix Preparation: Dilute pooled Human Liver Microsomes to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Spiking: Add the 5-C-8-F-QA derivative to a final concentration of 1 µM (final DMSO concentration < 0.1%).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Initiating with NADPH ensures that the start time (T=0) strictly reflects CYP450-mediated turnover.
-
Quenching (Time-Course): At T=0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS analysis.
-
Validation & Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS.
-
Self-Validation System: Run Verapamil in parallel as a high-clearance positive control. If Verapamil is not depleted by >80% at 60 minutes, the microsomes are inactive, and the assay must be rejected.
-
Conclusion
The transition from unsubstituted or classical 4-anilinoquinazolines to the 5-chloro-8-fluoroquinazolin-2-amine scaffold represents a masterclass in rational drug design. By leveraging the steric bulk of chlorine to enforce target selectivity and the electronegativity of fluorine to block oxidative metabolism, researchers can overcome the traditional pharmacokinetic liabilities of the quinazoline class. When coupled with rigorous, self-validating screening protocols like TR-FRET and HLM stability assays, this dual-halogenated scaffold provides a highly robust starting point for developing next-generation kinase inhibitors.
References
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. URL:[Link]
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Uehling, D. E., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 64(15), 11129-11147. URL:[Link]
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Kii, I., et al. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. International Journal of Molecular Sciences (via PMC). URL:[Link]
A Comparative Benchmarking Guide: 5-chloro-8-fluoroquinazolin-2-amine Against Standard Kinase Inhibitors
A Comparative Benchmarking Guide: 5-chloro-8-fluoroquinazolin-2-amine Against Standard Kinase Inhibitors
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of oncology. This is largely due to its ability to mimic the adenine ring of ATP and bind to the hinge region of kinase enzymes, leading to potent and often selective inhibition. The hypothetical compound, 5-chloro-8-fluoroquinazolin-2-amine, is a novel small molecule featuring this key quinazoline core. Its unique substitution pattern with a chloro group at the 5-position and a fluoro group at the 8-position suggests the potential for distinct pharmacological properties, including altered potency, selectivity, and metabolic stability compared to existing quinazoline-based inhibitors.
Given the prevalence of quinazoline derivatives as kinase inhibitors, this guide will benchmark the in vitro performance of 5-chloro-8-fluoroquinazolin-2-amine against established, standard-of-care inhibitors targeting key oncogenic kinases: the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mitogen-Activated Protein Kinase (MAPK) pathway. This comparative analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this novel compound and understanding its place within the broader landscape of kinase inhibitor therapeutics.
The following sections will detail the experimental methodologies to assess the compound's potency, cellular activity, and target engagement, providing a comprehensive, side-by-side comparison with industry-standard inhibitors.
Benchmarking Against Standard Inhibitors: A Multi-faceted Approach
To comprehensively evaluate the preclinical potential of 5-chloro-8-fluoroquinazolin-2-amine, a battery of in vitro assays is essential.[1][2] These assays are designed to move from a direct assessment of target inhibition at the biochemical level to a more complex understanding of the compound's effects in a cellular context.[2][3]
I. Biochemical Potency: Direct Kinase Inhibition
The initial and most fundamental assessment of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target protein. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Standard Inhibitors for Comparison:
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[18][19] It is a universal platform suitable for profiling inhibitors against a wide range of kinases.[19]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and a serial dilution of 5-chloro-8-fluoroquinazolin-2-amine and the standard inhibitors.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase-enzyme solution, 2.5 µL of the test compound or vehicle control, and 5 µL of the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality Behind Experimental Choices: The choice of the ADP-Glo™ assay is based on its high sensitivity, broad applicability across different kinases, and its resistance to interference from colored or fluorescent compounds.[19] The two-step process minimizes signal-to-background variability by first eliminating unused ATP.
Hypothetical Comparative Data: Biochemical Potency (IC50, nM)
| Compound | EGFR (nM) | VEGFR2 (nM) | MEK1 (nM) |
| 5-chloro-8-fluoroquinazolin-2-amine | 15 | 250 | >10,000 |
| Gefitinib | 10 | >10,000 | >10,000 |
| Sunitinib | 5,000 | 5 | 8,000 |
| Trametinib | >10,000 | >10,000 | 2 |
This data is hypothetical and for illustrative purposes only.
II. Cellular Activity: Inhibition of Cancer Cell Growth
While biochemical assays are crucial for determining direct target inhibition, cell-based assays are necessary to assess a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and exert a biological effect, such as inhibiting cell proliferation.[1][2][20][21]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[20]
Principle: The assay reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP from viable cells, a luminescent signal is generated that is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinases (e.g., NCI-H1975 for EGFR, HUVEC for VEGFR, A375 for BRAF/MEK) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-chloro-8-fluoroquinazolin-2-amine and the standard inhibitors for 72 hours.
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Causality Behind Experimental Choices: The 72-hour incubation period is a standard duration to observe the effects of an anti-proliferative agent. The CellTiter-Glo® assay is selected for its high sensitivity, speed, and simple "add-mix-measure" protocol.[20]
Hypothetical Comparative Data: Cellular Antiproliferative Activity (GI50, nM)
| Compound | NCI-H1975 (EGFR mutant) | HUVEC (VEGFR dependent) | A375 (BRAF mutant) |
| 5-chloro-8-fluoroquinazolin-2-amine | 50 | 800 | >10,000 |
| Gefitinib | 30 | >10,000 | >10,000 |
| Sunitinib | >10,000 | 20 | >10,000 |
| Trametinib | >10,000 | >10,000 | 10 |
This data is hypothetical and for illustrative purposes only.
III. Target Engagement and Downstream Signaling: Western Blotting
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to analyze the phosphorylation status of the target kinase and its downstream signaling proteins. Western blotting is a widely used technique for this purpose.
Experimental Protocol: Western Blot Analysis
Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated (active) and total forms of a protein, one can assess the inhibitory effect of a compound on a signaling pathway.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat the appropriate cell lines with 5-chloro-8-fluoroquinazolin-2-amine or standard inhibitors at various concentrations for a defined period (e.g., 2-4 hours). Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Causality Behind Experimental Choices: Western blotting provides direct evidence of target engagement within the cell. The use of both phospho-specific and total protein antibodies is critical to ensure that any decrease in the phosphorylated signal is due to inhibition of the kinase and not a general decrease in the protein level.
Visualizing the Signaling Pathways
Caption: Key signaling pathways targeted by the benchmarked inhibitors.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro benchmarking of kinase inhibitors.
Discussion and Interpretation of Hypothetical Results
Based on the hypothetical data presented, 5-chloro-8-fluoroquinazolin-2-amine demonstrates potent and selective inhibition of EGFR both biochemically and in a cellular context. Its IC50 against EGFR is comparable to the standard inhibitor Gefitinib. The cellular GI50 in an EGFR-mutant cell line further supports its on-target activity. The compound shows significantly weaker activity against VEGFR2 and is inactive against MEK1, suggesting a favorable selectivity profile.
The Western blot analysis would be the final piece of evidence to confirm that the inhibition of cell proliferation is indeed a consequence of the inhibition of EGFR phosphorylation and its downstream signaling cascade, most notably the phosphorylation of ERK.
Conclusion
This guide outlines a comprehensive and logical framework for the initial in vitro benchmarking of a novel quinazoline-based compound, 5-chloro-8-fluoroquinazolin-2-amine. By comparing its performance against well-characterized, standard-of-care inhibitors in a series of robust and validated assays, researchers can gain critical insights into its potency, selectivity, and cellular activity. The presented methodologies, from direct enzymatic inhibition to cellular pathway analysis, provide a solid foundation for making informed decisions in the early stages of the drug discovery and development process. The hypothetical data suggests that 5-chloro-8-fluoroquinazolin-2-amine is a promising and selective EGFR inhibitor worthy of further investigation.
References
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National Cancer Institute. (n.d.). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. Retrieved from [Link]
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Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitors of the MAPK pathway Schematic representation of key targets.... Retrieved from [Link]
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FPnotebook. (2026, March 1). VEGF Inhibitor. Retrieved from [Link]
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CancerNetwork. (2026, March 21). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]
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GoodRx. (2025, December 17). Popular Egfr Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
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Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Use of Inhibitors in the Study of MAP Kinases - PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC. Retrieved from [Link]
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Liv Hospital. (2026, March 19). VEGF Inhibitors. Retrieved from [Link]
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PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]
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AACR Journals. (2016, December 15). Molecular Pathways: Maintaining MAPK Inhibitor Sensitivity by Targeting Nonmutational Tolerance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of Novel Quinazoline Analogs
A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening of Novel Quinazoline Analogs
A Case Study Approach Using 5-chloro-8-fluoroquinazolin-2-amine
For researchers and drug development professionals, the promise of high-throughput screening (HTS) lies in its ability to rapidly interrogate vast chemical libraries for potential therapeutic agents. However, the very scale that makes HTS so powerful also introduces significant challenges to data reproducibility. A "hit" that cannot be reliably reproduced is not a hit at all, but a source of wasted time and resources. This guide provides a framework for establishing and verifying the reproducibility of HTS results, using the hypothetical screening of 5-chloro-8-fluoroquinazolin-2-amine, a member of the biologically active quinazoline class of compounds, as a practical example.
The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given this therapeutic potential, a robust and reproducible screening cascade is paramount for identifying novel, clinically relevant quinazoline-based drugs.
The Reproducibility Challenge in HTS
High-throughput screening is a complex process with many potential sources of variability that can impact the reproducibility of results.[4][5] These can be broadly categorized as technical and biological variations.[6] Technical variability can arise from factors such as reagent lot-to-lot differences, instrument calibration, and liquid handling inconsistencies.[6][7] Biological variability can stem from differences in cell batches, passage number, and culture conditions.[7]
To navigate these challenges, a multi-faceted approach to assay validation and quality control is essential. This guide will walk through the critical steps of this process, from initial assay development to post-screening data analysis.
Pre-Screening Assay Validation: Laying the Foundation for Reproducibility
Before embarking on a full-scale HTS campaign, a rigorous pre-screening validation process is necessary to ensure the assay is robust and transferable.[5][8] This involves a series of experiments to define the assay's performance characteristics.
Key Pre-Screening Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of the separation between the positive and negative controls, indicating the assay's dynamic range and robustness. | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | An S/B ratio > 2 is generally acceptable, though higher is better. |
| Coefficient of Variation (%CV) | A measure of the variability of the assay signal. | A %CV < 20% is typically desired for both positive and negative controls. |
| DMSO Tolerance | The ability of the assay to withstand the effects of dimethyl sulfoxide (DMSO), the solvent in which test compounds are typically dissolved. | The assay should tolerate the final DMSO concentration used in the screen without significant loss of signal or cell viability.[9][10] |
| Reagent Stability | The stability of all assay reagents under storage and experimental conditions.[10] | Reagents should be stable for the duration of the screening campaign. |
Experimental Protocol: Z'-Factor Determination
-
Prepare a 384-well plate with 192 wells dedicated to the positive control and 192 wells to the negative control.
-
Add all assay components except the test compound to the wells.
-
Add the positive control to the designated wells and the negative control (vehicle, typically DMSO) to the remaining wells.
-
Incubate the plate according to the assay protocol.
-
Read the plate on the designated detection instrument.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Ensuring Data Quality During the HTS Campaign
Maintaining data quality throughout the HTS campaign is critical for ensuring the reproducibility of the final results. This requires a robust quality control (QC) strategy that includes both plate-level and screen-level monitoring.
Plate-Level QC
Each individual assay plate should be evaluated to ensure it meets predefined quality criteria before its data is included in the final analysis. This is typically done by calculating the Z'-factor and S/B ratio for the intra-plate controls.[11] Plates that fail to meet the established criteria should be excluded from further analysis.
Screen-Level QC
In addition to plate-level QC, it is important to monitor the overall performance of the screen over time. This can be done by tracking the Z'-factor, S/B ratio, and hit rate across all plates in the campaign. Any significant trends or shifts in these metrics may indicate a systemic issue that needs to be addressed.
Post-Screening Hit Confirmation and Validation
The initial hits identified in a primary HTS are just the starting point. A rigorous hit confirmation and validation process is necessary to eliminate false positives and confirm the activity of true hits.[4]
Hit Confirmation Workflow
Caption: A typical workflow for hit confirmation and validation in an HTS campaign.
Experimental Protocol: Dose-Response Curve Generation
-
Prepare a serial dilution of the confirmed hit compound, typically in 10-point, half-log increments.
-
Add the diluted compound to a 384-well plate in triplicate.
-
Include positive and negative controls on the same plate.
-
Add all other assay components and incubate according to the protocol.
-
Read the plate and calculate the percent inhibition or activation for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Comparing Screening Platforms and Alternatives
While the principles of HTS reproducibility are universal, the specific implementation can vary depending on the screening platform and assay technology used. For quinazoline derivatives, which have diverse biological activities, a variety of assay formats could be employed, such as cell-based assays measuring proliferation or signaling pathway activation, or biochemical assays measuring enzyme inhibition.
When comparing the performance of different screening platforms or alternative compounds, it is crucial to use the same set of validation metrics and to perform the comparison under identical experimental conditions. This will ensure that any observed differences are due to the platform or compound itself, and not to experimental variability.
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of HTS results is not simply a matter of following a checklist; it is a commitment to scientific rigor that must be embedded in every stage of the screening process. By implementing a comprehensive validation and quality control strategy, researchers can have confidence in their HTS data and increase the likelihood of identifying truly promising lead compounds for further drug development. While no specific reproducibility data for 5-chloro-8-fluoroquinazolin-2-amine is publicly available, the principles and protocols outlined in this guide provide a robust framework for any HTS campaign involving novel quinazoline analogs, ultimately leading to more reliable and actionable results.
References
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Judith A. L. M. van der Velden, et al. (2017). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]
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EU-Openscreen. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. [Link]
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Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]
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Iversen, P. W., et al. (2006). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening. [Link]
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Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]
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Li, Y., et al. (2021). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Biometrics. [Link]
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World Organisation for Animal Health. (2014). Factors affecting test reproducibility among laboratories. WOAH. [Link]
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Sittampalam, G. S., et al. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]
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World Health Organization. (2025). Factors associated with accuracy of rapid HIV test performance in the Eastern Cape, South Africa. WHO. [Link]
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Assay Guidance Manual. (2012). HTS Assay Validation. PubMed. [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
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Rosowsky, A., et al. (1989). Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. Journal of Medicinal Chemistry. [Link]
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Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier. [Link]
-
Mendoza-Martínez, C., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. PMC. [Link]
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Al-Majidi, S. M. (2022). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. ResearchGate. [Link]
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Safety & Regulatory Compliance
Personal protective equipment for handling 5-Chloro-8-fluoroquinazolin-2-amine
Personal protective equipment for handling 5-Chloro-8-fluoroquinazolin-2-amine
As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) with a philosophy of "presumed high hazard." 5-Chloro-8-fluoroquinazolin-2-amine (CAS: 2407068-18-0) is a highly specialized halogenated quinazoline derivative[1]. In modern drug discovery, halogenated 4-anilinoquinazoline scaffolds are frequently utilized to synthesize potent tyrosine kinase inhibitors (e.g., targeting EGFR in oncology)[2].
However, the very structural features that make this compound therapeutically valuable also present significant toxicological alerts. The presence of a primary aromatic amine introduces risks of mutagenicity and carcinogenicity via CYP450-mediated N-hydroxylation[3]. Furthermore, the lipophilic nature of the dual-halogenated (chloro and fluoro) planar aromatic core facilitates rapid dermal penetration and potential DNA intercalation. Because its complete toxicological profile (ADMET) is not fully characterized, we must handle it under stringent control banding protocols, prioritizing respiratory and dermal protection to prevent systemic absorption[4].
Below is the authoritative, step-by-step operational guide for handling this compound safely, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[5].
Hazard Assessment & Quantitative PPE Matrix
To establish a defense-in-depth strategy, we do not rely on standard laboratory attire. The table below summarizes the quantitative specifications for the required Personal Protective Equipment (PPE) and the mechanistic rationale behind each choice.
| PPE Component | Specification / Material | Quantitative Metric | Mechanistic Rationale |
| Inner Glove | Nitrile (Non-latex) | ≥ 4 mil thickness | Provides baseline tactile dexterity and an initial chemical barrier. |
| Outer Glove | Nitrile (Extended Cuff) | ≥ 8 mil thickness | Prevents micro-tears during mechanical handling; blocks lipophilic permeation of the halogenated core. |
| Respirator | N95 or P100 Half-Mask | 95% to 99.97% filtration | Blocks inhalation of aerosolized API particles (< 0.3 microns) during powder transfer. |
| Eye Protection | ANSI Z87.1+ Goggles | 0% ocular exposure | Tightly fitting goggles prevent fine powder from bypassing the gaps present in standard safety glasses. |
Tiered PPE Protocol: Donning & Self-Validation
Do not simply list steps; safety requires verifiable integrity. Every piece of PPE must be treated as a self-validating system before you interact with the chemical.
Step 1: Base Layer Preparation
-
Action: Wear long pants, closed-toe shoes, and secure loose hair.
-
Causality: In the event of a macro-spill, minimizing exposed skin surface area drastically reduces the rate of systemic dermal absorption.
Step 2: Inner Glove Validation
-
Action: Don a pair of standard 4-mil nitrile gloves.
-
Self-Validation: Before donning, trap air in the glove and roll the cuff tightly to inflate the fingers. Listen and feel for micro-leaks. A compromised glove provides zero protection.
Step 3: Body Protection
-
Action: Don a closed-front, fluid-resistant laboratory coat or a disposable Tyvek® suit. Ensure the cuffs are pulled down completely to the wrists.
Step 4: Respiratory & Ocular Shielding
-
Action: Don a P100 half-mask respirator and chemical splash goggles.
-
Self-Validation: Perform a positive/negative pressure seal check. Cover the exhalation valve and exhale gently; the facepiece should bulge slightly with no air escaping around the nose bridge. If you feel air on your eyes, readjust the straps immediately.
Step 5: Outer Glove Application
-
Action: Don the extended-cuff 8-mil nitrile gloves over the inner gloves, pulling the cuffs over the sleeves of the lab coat.
-
Causality: This creates a continuous, overlapping barrier, preventing aerosolized powder from migrating up the forearm via capillary action or static cling.
Operational Workflow & Engineering Controls
Handling 5-Chloro-8-fluoroquinazolin-2-amine in its dry powder form is the highest-risk phase of the operation.
Step-by-Step Weighing and Solubilization Protocol:
-
Environment Setup: Conduct all open-vessel handling strictly inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood equipped with HEPA filtration. Never weigh this API on an open bench[6].
-
Static Mitigation: Position an anti-static zero-ionizer fan adjacent to the microbalance.
-
Causality: Halogenated powders inherently carry static charges. When introduced to plastic weigh boats or metal spatulas, the charge causes the powder to "jump" and aerosolize. Neutralizing the static field prevents this displacement.
-
-
Weighing: Tare a closed, anti-static glass vial. Transfer the required mass of 5-Chloro-8-fluoroquinazolin-2-amine using a grounded micro-spatula.
-
Sealing: Cap the vial tightly inside the hood before moving it to any other station (e.g., LC-MS or NMR prep areas).
-
Solubilization: To prepare stock solutions, inject the solvent (e.g., anhydrous DMSO or DMF) directly through a septa-cap using a syringe. If a septum is not available, only open the vial within the confines of the HEPA hood.
Fig 1: Operational safety workflow for handling novel halogenated quinazoline APIs.
Decontamination & Disposal Plan
Aromatic amines and halogenated compounds are highly persistent and must be treated as toxic hazardous waste.
Step-by-Step Spill Response & Doffing:
-
Dry Containment: If a powder spill occurs, do not sweep it .
-
Causality: Mechanical sweeping introduces kinetic energy that immediately aerosolizes the API, bypassing the hood's directional airflow.
-
-
Wet Collection: Gently cover the spilled powder with absorbent laboratory pads. Wet the pads with a suitable solvent (e.g., 70% Isopropanol or Ethanol) to safely suspend the powder without creating dust.
-
Inward Wiping: Wipe the surface inward from the edges of the spill to the center to prevent spreading the contamination footprint.
-
Waste Segregation: Place all contaminated pads, empty API vials, and your outer layer of 8-mil gloves into a sealable hazardous waste bag. Label it explicitly as "Toxic Solid Waste: Halogenated Aromatic Amine"[4]. Do not mix this with general municipal or standard solvent waste.
-
Final Doffing: Remove your respirator last, only after you have stepped away from the hood and removed your lab coat and inner gloves. Wash hands and forearms thoroughly with soap and water.
References
-
Swinburne University of Technology. In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne Research Bank (2025). Available at: [Link]
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National Institutes of Health (NIH). Aromatic amines: metabolism, genotoxicity, and cancer susceptibility. Chemical Agents and Related Occupations. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (2011). Available at: [Link]
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